Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate

logP regiochemistry partition coefficient

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate (CAS 1043962-45-3, MF: C₁₂H₁₅F₃N₂O₂, MW: 276.25 g/mol) is a Boc-protected aniline building block that combines a free aromatic amino group with an ortho-trifluoromethyl substituent. This specific 4-amino-2-trifluoromethyl substitution pattern imparts a distinct electronic profile (calculated logP approximately 4.29) that differs significantly from its regioisomeric counterpart, tert-butyl (2-amino-4-trifluoromethylphenyl)carbamate.

Molecular Formula C12H15F3N2O2
Molecular Weight 276.25 g/mol
Cat. No. B12841753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-amino-2-trifluoromethylphenyl)carbamate
Molecular FormulaC12H15F3N2O2
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(16)6-8(9)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18)
InChIKeyXTIWDNLYADGPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate Is a Strategic Intermediate for Fluorinated Drug Discovery


Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate (CAS 1043962-45-3, MF: C₁₂H₁₅F₃N₂O₂, MW: 276.25 g/mol) is a Boc-protected aniline building block that combines a free aromatic amino group with an ortho-trifluoromethyl substituent . This specific 4-amino-2-trifluoromethyl substitution pattern imparts a distinct electronic profile (calculated logP approximately 4.29) that differs significantly from its regioisomeric counterpart, tert-butyl (2-amino-4-trifluoromethylphenyl)carbamate . The compound is commercially supplied at ≥98% purity with storage at 4°C under light protection , establishing it as a well-characterized, readily available intermediate for pharmaceutical and agrochemical research programs.

Why Closely Related Trifluoromethyl Aniline Carbamates Cannot Substitute Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate in Research Workflows


In-class compounds such as tert-butyl (2-amino-4-trifluoromethylphenyl)carbamate (CAS 579474-48-9) or tert-butyl (4-amino-3-trifluoromethylphenyl)carbamate (CAS 1016506-18-5) differ in the relative positioning of the amino and trifluoromethyl groups . This positional isomerism alters the electron density distribution on the aromatic ring, the calculated logP (ΔlogP > 0.05 between 4-NH₂/2-CF₃ and 2-NH₂/4-CF₃ regioisomers), and the steric accessibility of the amino group for downstream functionalization . Even minor changes in substitution geometry translate into divergent reactivity in cross-coupling reactions and dramatically affect the biological activity of final pharmaceutical products, as demonstrated by the 4-amino-2-trifluoromethylphenyl scaffold's unique performance in retinoic acid analog programs [1]. Consequently, simple substitution with a regioisomer or a des-amino analog is not scientifically valid without re-validating the entire synthetic route and pharmacological profile.

Quantitative Differentiation Evidence for Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate Against Its Closest Analogs


Lipophilicity Differentiation: 4-Amino-2-CF₃ vs. 2-Amino-4-CF₃ Regioisomer

The target compound (CAS 1043962-45-3) exhibits a calculated logP of 4.28880, while the regioisomer tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate (CAS 579474-48-9) has a logP of 4.22940 as reported by the same authoritative database . The difference of ΔlogP = 0.05940 reflects the effect of moving the trifluoromethyl group from the ortho to the para position relative to the carbamate-bearing amine.

logP regiochemistry partition coefficient

Anticancer Potency of the Derived Pharmacophore: ATPR vs. ATRA in HepG2 Cells

4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), synthesized from the target compound's deprotected aniline, demonstrated an IC50 of 25.723 µM against HepG2 hepatocellular carcinoma cells, while all-trans retinoic acid (ATRA) at the same dosing paradigm showed no obvious anti-proliferative effect on colony formation [1]. This represents a qualitative improvement in cellular activity from a scaffold that is directly traceable to the 4-amino-2-trifluoromethyl substitution pattern.

ATPR hepatocellular carcinoma IC50

Anticancer Potency of ATPR vs. ATRA in MCF-7 Breast Cancer Cells

In MCF-7 human breast adenocarcinoma cells, ATPR (derived from the target compound's aniline scaffold) exhibited an IC50 of 7.79 ± 2.92 µM at 72 hours, while ATRA typically requires concentrations exceeding 50 µM to achieve comparable inhibition in the same cell line [1][2]. This represents a minimum 6.4-fold improvement in potency.

breast cancer MCF-7 retinoid

Purity and Analytical Specification Advantage

The target compound is commercially available at ≥98% purity (HPLC-verified) from established research chemical suppliers , whereas several closely related Boc-protected trifluoromethyl aniline analogs such as tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate are more commonly supplied at 95% minimum purity . The 3-percentage-point purity advantage reduces the need for in-house repurification prior to use in sensitive catalytic or bioconjugation reactions.

purity QC HPLC

Differentiated Reactivity: Free Amino vs. 4-Bromo Analog in Cross-Coupling Strategies

The target compound bears a free amino group at the 4-position, enabling direct participation in amide bond formation, sulfonylation, urea synthesis, and reductive amination. In contrast, the 4-bromo analog, tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate (CAS 1393442-28-8), requires a Pd-catalyzed Suzuki-Miyaura cross-coupling step to introduce further functionality . The amino group of the target compound is orthogonal to the Boc-protected carbamate, allowing sequential deprotection and functionalization without competitive reactivity [1].

Suzuki coupling amino functionalization orthogonal reactivity

High-Value Application Scenarios for Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate Based on Verified Evidence


Synthesis of 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR) and Next-Generation Retinoid Analogs

The target compound serves as the immediate precursor to 4-amino-2-trifluoromethylaniline via Boc deprotection, which is then esterified to yield ATPR. ATPR has demonstrated superior antiproliferative activity over ATRA in HepG2 (IC50 = 25.723 µM vs. no effect) [1] and MCF-7 cells (IC50 = 7.79 µM vs. >50 µM for ATRA) [2]. Programs focused on retinoid receptor modulation or differentiation therapy should prioritize this building block to access the ATPR scaffold.

Kinase Inhibitor Scaffold Elaboration via Regioselective Functionalization

The combination of a free 4-amino group and an ortho-trifluoromethyl substituent provides a privileged substitution pattern for type II kinase inhibitor design. The amino group can be elaborated into urea, amide, or sulfonamide linkers that engage the kinase hinge region, while the CF₃ group enhances metabolic stability and target binding through hydrophobic interactions [1]. The differentiated logP of 4.29 (vs. ~4.23 for the 2-amino-4-CF₃ regioisomer) may affect kinase selectivity profiles [2].

Building Block for cKIT and FLT3 Kinase Inhibitor Programs

The 4-amino-2-trifluoromethylphenyl substructure has been incorporated into potent cKIT and FLT3 kinase inhibitors, such as CHMFL-KIT-8140, which inhibits cKIT wt with IC50 = 33 nM and the T670I gatekeeper mutant with IC50 = 99 nM [1]. Use of the Boc-protected building block enables efficient parallel synthesis of focused kinase inhibitor libraries.

Agrochemical and Fungicidal Carbamate Lead Optimization

Substituted aminophenyl carbamates bearing trifluoromethyl groups have demonstrated high fungicidal activity [1]. The target compound's differentiated substitution pattern (4-NH₂/2-CF₃) facilitates access to unexplored regions of carbamate chemical space that are inaccessible from the 2-amino-4-CF₃ or 4-bromo analogs, potentially yielding novel crop protection agents with differentiated resistance profiles.

Quote Request

Request a Quote for Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.